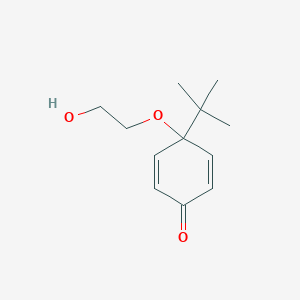

4-Tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one

Description

4-Tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one is a cyclohexadienone derivative featuring a tert-butyl group and a 2-hydroxyethoxy substituent at the 4-position.

Properties

CAS No. |

941282-76-4 |

|---|---|

Molecular Formula |

C12H18O3 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

4-tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C12H18O3/c1-11(2,3)12(15-9-8-13)6-4-10(14)5-7-12/h4-7,13H,8-9H2,1-3H3 |

InChI Key |

GNDUQAYKILOMHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1(C=CC(=O)C=C1)OCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one typically involves the reaction of 4-tert-butylphenol with ethylene oxide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

Substitution: The hydroxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroquinones and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent at the 4-position significantly impacts physical states and yields:

- 4-Methyl/ethyl/isopropyl derivatives (e.g., compounds 2a, 2o, 2p in ) are pale yellow oils with moderate yields (60–66%), attributed to their lower molecular weights and non-polar alkyl groups .

- Benzyl-substituted analogs (e.g., 2q ) likely exhibit higher viscosity due to aromaticity, though data are incomplete .

- Di-tert-butyl derivatives (e.g., 2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexadienone in ) are solids, reflecting increased steric bulk and molecular rigidity .

- Hydroxyethoxy vs. Methoxymethyl/Bromomethyl : The hydroxyethoxy group in the target compound enhances polarity compared to methoxymethyl (2s ) or bromomethyl (2t ) groups, which may result in higher solubility in polar solvents .

Table 1: Physical Properties of Selected Analogs

Spectral and Electronic Characteristics

- NMR Shifts : The tert-butyl group in the target compound would cause upfield shifts in $^{13}\text{C}$ NMR due to electron-donating effects, similar to di-tert-butyl derivatives (e.g., δ 185.2 ppm for 2p ) . The hydroxyethoxy group’s oxygen may deshield adjacent protons, as seen in methoxymethyl derivatives (δ 4.05–4.14 ppm for 2a , 2o ) .

- IR Spectroscopy : Hydroxyethoxy’s O–H stretch (~3200–3600 cm$^{-1}$) would distinguish it from ethers (e.g., 1077 cm$^{-1}$ for 2a ) or carbonyls (1669 cm$^{-1}$) .

Table 2: Reactivity Trends

Biological Activity

4-Tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one, also known by its CAS number 73405-44-4, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C20H34O3, with a molecular weight of 322.482 g/mol. The compound features a cyclohexadiene structure that contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H34O3 |

| Molecular Weight | 322.482 g/mol |

| CAS Number | 73405-44-4 |

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. For instance, studies have shown that related structures can inhibit lipid peroxidation and reduce malondialdehyde (MDA) levels in biological systems, suggesting a protective role against oxidative damage .

Neuroprotective Effects

In vitro studies have demonstrated that derivatives of this compound can protect neuronal cells from amyloid-beta (Aβ) toxicity, which is implicated in neurodegenerative diseases like Alzheimer's. The mechanism involves the inhibition of Aβ aggregation and the reduction of inflammatory cytokines such as TNF-α . Such findings highlight the potential of this compound in neuroprotection.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to modulate the production of pro-inflammatory cytokines and reduce inflammation in various cellular models. This activity is crucial for therapeutic applications in conditions characterized by chronic inflammation .

Study on Neuroprotection

A study investigated the effects of a related compound on astrocytes exposed to Aβ1-42. The results indicated that treatment with the compound improved cell viability significantly when compared to untreated controls. Specifically, cell viability increased from 43.78% in Aβ-treated cells to 62.98% when treated with the compound . This suggests a protective effect against neurotoxicity.

In Vivo Models

In vivo studies using scopolamine-induced models of Alzheimer's disease demonstrated that compounds similar to this compound could reduce Aβ plaque formation and improve cognitive function in treated animals. However, the effectiveness varied compared to established treatments like galantamine, indicating further research is needed to enhance bioavailability and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.